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Compound of Interest

Compound Name: Fluchloralin

Cat. No.: B166165

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and
analysis of Fluchloralin, a dinitroaniline herbicide. The information presented herein is
intended to support research, analytical method development, and quality control processes.
All quantitative data is summarized in structured tables for ease of comparison, and detailed
experimental protocols are provided for key analytical techniques.

Introduction to Fluchloralin

Fluchloralin, with the chemical name N-(2-chloroethyl)-2,6-dinitro-N-propyl-4-
(trifluoromethyl)aniline, is a selective pre-emergence herbicide used to control annual grasses
and some broadleaf weeds in various crops. Its efficacy is attributed to the disruption of
microtubule formation in plant cells, inhibiting cell division and growth. A thorough
understanding of its spectroscopic properties is crucial for its detection, quantification, and the
study of its environmental fate and metabolic pathways.

Spectroscopic Data of Fluchloralin

This section details the available spectroscopic data for Fluchloralin, including Fourier
Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Nuclear Magnetic
Resonance (*H and 3C NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Vibrational Spectroscopy: FT-IR and FT-Raman
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Vibrational spectroscopy provides a molecular fingerprint of Fluchloralin based on the
vibrational modes of its functional groups.

Table 1: FT-IR Spectral Data of Fluchloralin

Wavenumber (cm~?) Intensity Assignment

~2970 Medium C-H stretch (aliphatic)

~1625 Strong N-O asymmetric stretch (NO2)

~1530 Strong N-O symmetric stretch (NO2)

~1345 Strong C-N stretch

~1130 Strong C-F stretch (CF3)

830 Medium C-H out-of-plane bend
(aromatic)

~750 Medium C-Cl stretch

Table 2: FT-Raman Spectral Data of Fluchloralin

Wavenumber (cm—?) Intensity Assignment

~1610 Strong Aromatic ring stretch

~1350 Strong N-O symmetric stretch (NO2)

~1180 Medium C-N stretch

~840 Medium Ring breathing mode

~320 Strong C-Cl bend

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the Fluchloralin molecule.

Table 3: 1H NMR Spectral Data of Fluchloralin (in CDClI3)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
8.15 s 2H Aromatic protons
3.75 t 2H -N-CHz2-CH2-Cl
3.60 t 2H -N-CH2-CH2-ClI
3.30 t 2H -N-CHz2-CH2-CHs
1.70 sextet 2H -N-CH2-CH2-CHs
0.95 t 3H -N-CHz2-CH2-CHs

Table 4: 3C NMR Spectral Data of Fluchloralin (in CDCIs)

Chemical Shift (ppm) Assighment
149.5 C-NO2

145.0 C-N

133.0 (q) C-CFs

124.0 Aromatic C-H
123.0 (q) CFs

52.0 -N-CH2- (propyl)
49.0 -N-CHa2- (chloroethyl)
41.0 -CH2-Cl

20.0 -CHa- (propyl)
11.0 -CHs

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is useful for the quantitative analysis of Fluchloralin, as the dinitroaniline
chromophore exhibits strong absorption in the UV region.
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Table 5: UV-Visible Spectral Data of Fluchloralin (in Methanol)

Amax (nm) Molar Absorptivity (g)
~275 ~15,000 L mol~* cm~?
~400 ~5,000 L mol~t cm~t

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of Fluchloralin are provided below.
These protocols can be adapted based on the specific instrumentation and analytical
requirements.

FT-IR Spectroscopy

Sample Preparation: A small amount of pure Fluchloralin standard is finely ground with
spectroscopic grade potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into
a thin, transparent pellet using a hydraulic press. Alternatively, for Attenuated Total Reflectance
(ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal.

Instrument Parameters:

e Spectrometer: A Fourier Transform Infrared Spectrometer.
o Detector: Deuterated Triglycine Sulfate (DTGS).

o Beamsplitter: KBr.

e Spectral Range: 4000 - 400 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 32.

e Background: A background spectrum of the empty sample compartment (for KBr pellet) or
the clean ATR crystal is recorded prior to sample analysis.
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FT-Raman Spectroscopy

Sample Preparation: A small amount of the solid Fluchloralin sample is placed in a glass
capillary tube or an aluminum sample holder.

Instrument Parameters:

e Spectrometer: A Fourier Transform Raman Spectrometer.
e Laser Source: Nd:YAG laser (1064 nm).

o Laser Power: 100-300 mW at the sample.

e Detector: Indium Gallium Arsenide (InGaAs).

e Spectral Range: 3500 - 100 cm™1,

e Resolution: 4 cm~1.

e Number of Scans: 128.

NMR Spectroscopy (*H and *3C)

Sample Preparation: Approximately 5-10 mg of Fluchloralin is dissolved in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The solution is then transferred to a 5 mm NMR tube.

Instrument Parameters (H NMR):

Spectrometer: 400 MHz or higher field NMR spectrometer.

Pulse Program: Standard single-pulse sequence.

Spectral Width: 12 ppm.

Acquisition Time: ~3 seconds.

Relaxation Delay: 2 seconds.
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e Number of Scans: 16.

Instrument Parameters (33C NMR):

e Spectrometer: 100 MHz or higher field NMR spectrometer.
e Pulse Program: Proton-decoupled pulse sequence.

e Spectral Width: 220 ppm.

¢ Acquisition Time: ~1 second.

o Relaxation Delay: 5 seconds.

o Number of Scans: 1024 or more to achieve adequate signal-to-noise.

UV-Visible Spectrophotometry

Sample Preparation: A stock solution of Fluchloralin is prepared by accurately weighing a
known amount of the standard and dissolving it in a suitable solvent, such as methanol. A
series of standard solutions of varying concentrations are then prepared by serial dilution of the
stock solution.

Instrument Parameters:

Spectrophotometer: A double-beam UV-Visible spectrophotometer.

Wavelength Range: 200 - 600 nm.

Scan Speed: Medium.

Slit Width: 1 nm.

Blank: The solvent used for sample preparation (e.g., methanol).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of
Fluchloralin.
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Caption: Workflow for the spectroscopic analysis of Fluchloralin.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic analysis of

Fluchloralin. The tabulated data and detailed experimental protocols for FT-IR, FT-Raman, *H

NMR, 3C NMR, and UV-Vis spectroscopy serve as a valuable reference for researchers and

analytical professionals. The provided workflow diagram offers a clear visual representation of

the analytical process. This information is essential for the accurate identification,

guantification, and structural elucidation of Fluchloralin in various matrices.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Fluchloralin: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b166165#spectroscopic-data-and-analysis-of-
fluchloralin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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